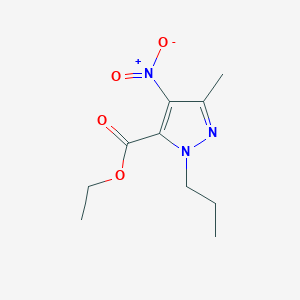

5-Methyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'ester éthylique de l'acide 5-méthyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylique est un composé hétérocyclique appartenant à la famille des pyrazoles. Les pyrazoles sont connus pour leurs applications polyvalentes en synthèse organique et en chimie médicinale en raison de leurs propriétés structurales et de leur réactivité uniques

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'ester éthylique de l'acide 5-méthyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylique implique généralement la nitration de l'acide 1-méthyl-3-propyl-1H-pyrazole-5-carboxylique suivie d'une estérification. La nitration est réalisée en utilisant un mélange d'acide nitrique concentré et d'acide sulfurique à des températures élevées . Le composé nitro résultant est ensuite estérifié en utilisant de l'éthanol et un catalyseur approprié sous reflux pour obtenir l'ester éthylique désiré .

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de qualité industrielle et des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Les étapes de nitration et d'estérification sont soigneusement surveillées et contrôlées afin de minimiser les sous-produits et de maximiser l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions

L'ester éthylique de l'acide 5-méthyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylique subit diverses réactions chimiques, notamment :

Substitution : Le groupe nitro peut être substitué par d'autres groupes fonctionnels par le biais de réactions de substitution nucléophile.

Hydrolyse de l'ester : L'ester éthylique peut être hydrolysé en l'acide carboxylique correspondant en utilisant des conditions acides ou basiques.

Réactifs et conditions courants

Oxydation : Hydrogène gazeux, catalyseur au palladium.

Substitution : Nucléophiles tels que les amines ou les thiols.

Hydrolyse de l'ester : Acide chlorhydrique ou hydroxyde de sodium.

Principaux produits formés

Réduction : Ester éthylique de l'acide 5-méthyl-4-amino-2-propyl-2H-pyrazole-3-carboxylique.

Substitution : Divers dérivés de pyrazole substitués.

Hydrolyse : Acide 5-méthyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylique.

Applications de la recherche scientifique

L'ester éthylique de l'acide 5-méthyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylique présente plusieurs applications de recherche scientifique :

Chimie : Utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Etudié pour son potentiel en tant qu'inhibiteur enzymatique.

Médecine : Exploré pour ses propriétés anti-inflammatoires et analgésiques.

Industrie : Utilisé dans le développement de nouveaux matériaux et agrochimiques.

Mécanisme d'action

Le mécanisme d'action de l'ester éthylique de l'acide 5-méthyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur enzymatique, il se lie au site actif de l'enzyme, empêchant la liaison du substrat et l'activité catalytique subséquente . Le groupe nitro joue un rôle crucial dans sa réactivité et son affinité de liaison .

Applications De Recherche Scientifique

5-Methyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylic acid ethyl ester has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and agrochemicals.

Mécanisme D'action

The mechanism of action of 5-Methyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The nitro group plays a crucial role in its reactivity and binding affinity .

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide 1-méthyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylique .

- Acide 2-phényl-5-méthyl-2H-1,2,3-triazole-4-carboxylique .

Unicité

L'ester éthylique de l'acide 5-méthyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylique est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes.

Propriétés

IUPAC Name |

ethyl 5-methyl-4-nitro-2-propylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-4-6-12-9(10(14)17-5-2)8(13(15)16)7(3)11-12/h4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNUJHFSTRYRTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=N1)C)[N+](=O)[O-])C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.